molecular formula C15H21ClN4O2 B8268365 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

Cat. No.: B8268365
M. Wt: 324.80 g/mol
InChI Key: GSBVPDDOJXEDFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modulating their activity. For example, it can inhibit the activity of widely interspaced zinc finger motif (WIZ) proteins, leading to changes in gene expression and cellular function . The pathways involved include modulation of protein degradation and signal transduction pathways.

Comparison with Similar Compounds

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, a compound with the chemical formula C15H21ClN4O2, is part of the piperidine derivative family. This compound has attracted attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

  • Molecular Formula : C15H21ClN4O2
  • Molecular Weight : 324.14 g/mol
  • CAS Number : 2259851-45-9
  • Purity : >96%

Antiviral Activity

Research indicates that derivatives of piperidine-2,6-diones exhibit a range of antiviral activities. For instance, compounds similar to 3-((4-(Piperazin-1-yl)phenyl)amino)piperidine-2,6-dione have been tested against various viruses including HIV and other RNA viruses. A study highlighted that certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundVirus TestedActivity Level
Compound 3fCVB-2Moderate
Compound 3gHSV-1Moderate
Compound 3gCVB-2Moderate

Antibacterial and Antifungal Activity

In addition to antiviral properties, piperidine derivatives have been evaluated for their antibacterial and antifungal activities. The majority of newly synthesized compounds from related studies demonstrated significant effects against various bacterial strains .

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundBacteria TestedActivity Level
Compound AE. coliHigh
Compound BS. aureusModerate
Compound CC. albicansLow

The mechanism through which this compound exerts its biological effects is linked to its structural features that allow interaction with viral proteins and bacterial cell walls. The presence of the piperazine ring is particularly significant as it enhances binding affinity to target sites, potentially disrupting critical biological processes in pathogens.

Case Studies

One notable study synthesized a series of piperazine derivatives and assessed their biological activity through various assays. The findings indicated that modifications in the piperazine and phenyl groups significantly influenced the antiviral efficacy against HIV .

Another investigation focused on the optimization of dihydroquinazolinone derivatives for antimalarial activity, revealing that structural modifications could enhance both solubility and metabolic stability while maintaining or improving biological activity .

Properties

IUPAC Name

3-(4-piperazin-1-ylanilino)piperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2.ClH/c20-14-6-5-13(15(21)18-14)17-11-1-3-12(4-2-11)19-9-7-16-8-10-19;/h1-4,13,16-17H,5-10H2,(H,18,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBVPDDOJXEDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)N3CCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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